molecular formula C6H13NO B1266541 3,3-Dimethylbutanamide CAS No. 926-04-5

3,3-Dimethylbutanamide

Cat. No.: B1266541
CAS No.: 926-04-5
M. Wt: 115.17 g/mol
InChI Key: LINZZISWCNKFEM-UHFFFAOYSA-N
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Description

3,3-Dimethylbutanamide, also known as t-Butylacetamide, is an organic compound with the molecular formula C6H13NO. It is a derivative of butanamide, where two methyl groups are attached to the third carbon atom of the butanamide chain. This compound is known for its stability and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutanamide can be synthesized through several methods. One common approach involves the reaction of butanamide with 2-methylbutanal to form 3,3-dimethylbutanoic anhydride, which is then dehydrated to produce 3,3-dimethylbutanone. This intermediate is then reacted with ammonia to yield the final product, this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,3-dimethylbutanenitrile. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed:

    Oxidation: 3,3-Dimethylbutanoic acid.

    Reduction: 3,3-Dimethylbutylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Butanamide: The parent compound without the methyl substitutions.

    3,3-Dimethylbutanoic acid: The oxidized form of 3,3-dimethylbutanamide.

    3,3-Dimethylbutylamine: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the two methyl groups on the third carbon atom enhances its stability and reactivity compared to its parent compound, butanamide .

Properties

IUPAC Name

3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINZZISWCNKFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277208
Record name 3,3-Dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-04-5
Record name 926-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400229
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Record name 926-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-DIMETHYLBUTYRAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1145
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Record name 3,3-Dimethylbutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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